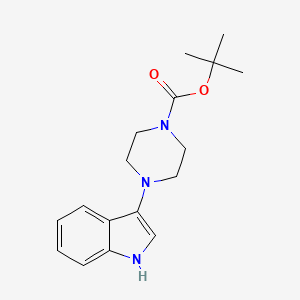

叔丁基 4-(1H-吲哚-3-基)哌嗪-1-羧酸酯

描述

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O2 . It has a molecular weight of 301.39 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of indole derivatives, such as Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate, has been a subject of interest in recent years . A one-pot synthetic strategy has been demonstrated to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .Molecular Structure Analysis

The InChI code for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate are not detailed in the search results, the compound is likely to participate in reactions typical of indole derivatives and piperazine carboxylates .Physical and Chemical Properties Analysis

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 475.3±35.0 °C at 760 mmHg, and a flash point of 241.3±25.9 °C .科学研究应用

合成和表征

叔丁基 4-(1H-吲哚-3-基)哌嗪-1-羧酸酯及其衍生物经常被合成和表征,用于各种应用。例如,相关化合物叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成涉及缩合反应,并通过 LCMS、NMR、IR 和 CHN 元素分析进行表征。该化合物在单斜晶系中结晶,并通过弱分子间相互作用和芳香 π-π 堆叠相互作用连接 (Sanjeevarayappa 等,2015)。

生物学评估

这些化合物还被评估其生物活性。上述叔丁基衍生物显示出较差的抗菌活性和中等的驱虫活性。另一种衍生物叔丁基 4-[4-(4-氟苯基)-2-甲基丁-3-炔-2-基]哌嗪-1-羧酸酯使用改良的 Bruylants 方法制备,提供了一个药理上有用的核心 (Gumireddy 等,2021)。

晶体结构分析

这些化合物的晶体和分子结构经常被分析,例如叔丁基 4-(2-叔丁氧基-2-氧代乙基)哌嗪-1-羧酸酯。该化合物在单斜空间群中结晶,具有哌嗪羧酸盐的典型键长和键角 (Mamat 等,2012)。

在药物化学中的应用

在药物化学中,叔丁基 4-(1H-吲哚-3-基)哌嗪-1-羧酸酯的衍生物经常被合成为情绪障碍研究中的潜在药理学工具。例如,1-[4-(吲哚-3-基)丁基]-4-芳基哌嗪已被制备出来,以识别高度选择性和有效的 5-HT(1A) 激动剂,这可能有助于研究情绪障碍 (Heinrich 等,2004)。

防腐性能

此外,叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯等化合物已被研究其防腐性能,特别是酸性环境中的碳钢。电化学和表面表征研究表明,这些化合物可以有效抑制腐蚀 (Praveen 等,2021)。

安全和危害

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Target of Action

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a complex compound with potential biological activity . . Indole derivatives, in general, have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors .

Pharmacokinetics

The compound is predicted to have high gi absorption and is a substrate for p-gp, which could influence its bioavailability . It is also predicted to be an inhibitor of CYP1A2 and CYP2C19, which could impact its metabolism .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

生化分析

Biochemical Properties

Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . These interactions are primarily due to the compound’s ability to bind to specific active sites on enzymes and proteins, thereby modulating their activity.

Cellular Effects

The effects of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the inflammatory response . This inhibition can lead to reduced inflammation and pain, making the compound a potential candidate for anti-inflammatory drugs.

Molecular Mechanism

At the molecular level, tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods . Degradation products may form over time, potentially altering its biological activity.

Dosage Effects in Animal Models

The effects of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy . Understanding these pathways is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Proper distribution is essential for achieving the desired therapeutic effects and minimizing off-target interactions.

Subcellular Localization

The subcellular localization of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its efficacy by ensuring that it reaches the intended site of action within the cell.

属性

IUPAC Name |

tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)15-12-18-14-7-5-4-6-13(14)15/h4-7,12,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBQPYPBAVBBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660874 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947498-87-5 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)

amine](/img/structure/B1418616.png)

amine](/img/structure/B1418617.png)

![Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine](/img/structure/B1418618.png)

![2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B1418619.png)

![2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid](/img/structure/B1418621.png)

![[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine](/img/structure/B1418623.png)